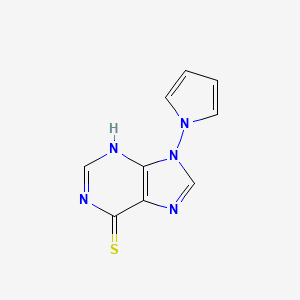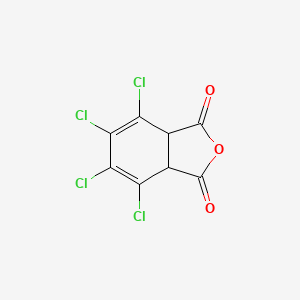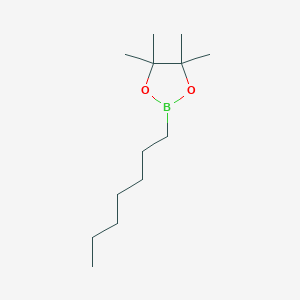
2-Chloro-4-(3,4-dimethoxyphenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(3,4-dimethoxyphenyl)pyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with a chloro group at the 2-position and a 3,4-dimethoxyphenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3,4-dimethoxyphenyl)pyridine typically involves the reaction of 2-chloropyridine with 3,4-dimethoxyphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or toluene . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are critical for maintaining the reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3,4-dimethoxyphenyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to piperidine using hydrogenation over a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO₄) in water or chromium trioxide (CrO₃) in acetic acid.
Reduction: Hydrogen gas (H₂) over palladium on carbon (Pd/C) in ethanol.
Major Products
Nucleophilic Substitution: Corresponding amines, thiols, or ethers.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Piperidine derivatives.
Scientific Research Applications
2-Chloro-4-(3,4-dimethoxyphenyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It serves as a probe for studying enzyme mechanisms and receptor-ligand interactions in biological systems.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3,4-dimethoxyphenyl)pyridine in biological systems involves its interaction with specific molecular targets such as enzymes or receptors. The chloro and methoxy groups enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(2,4-dimethoxyphenyl)pyridine
- 2-Chloro-4-(3,5-dimethoxyphenyl)pyridine
- 2-Chloro-4-(3,4-dimethoxyphenyl)thiazole
Uniqueness
2-Chloro-4-(3,4-dimethoxyphenyl)pyridine is unique due to the specific positioning of the chloro and methoxy groups, which confer distinct electronic and steric properties. These properties influence its reactivity and binding interactions, making it a valuable compound for targeted synthesis and applications in various fields .
Properties
Molecular Formula |
C13H12ClNO2 |
|---|---|
Molecular Weight |
249.69 g/mol |
IUPAC Name |
2-chloro-4-(3,4-dimethoxyphenyl)pyridine |
InChI |
InChI=1S/C13H12ClNO2/c1-16-11-4-3-9(7-12(11)17-2)10-5-6-15-13(14)8-10/h3-8H,1-2H3 |
InChI Key |
KXOHRCATQVIWCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


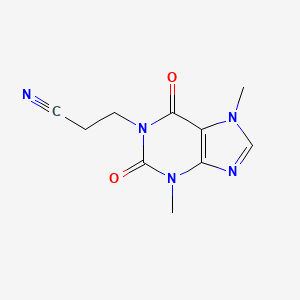
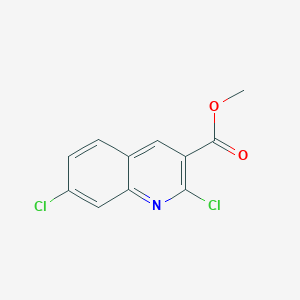

![3-(4-Methoxy-2-methyl-phenyl)-2,5-dimethyl-pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B14017614.png)


![2-Naphthalenecarboxylicacid, 4-[2-(3,4-dimethylphenyl)diazenyl]-3-hydroxy-](/img/structure/B14017625.png)
![(2R)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B14017631.png)



